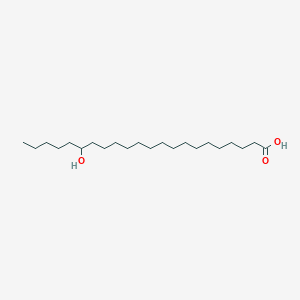
3-(1-Hydroxyhexylidene)oxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyhexylidene)oxolane-2,4-dione is an organic compound with the molecular formula C10H14O4. It contains a five-membered oxolane ring, a ketone group, and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhexylidene)oxolane-2,4-dione typically involves the reaction of hexanal with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
3-(1-Hydroxyhexylidene)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted oxolane derivatives.
科学的研究の応用
3-(1-Hydroxyhexylidene)oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3-(1-Hydroxyhexylidene)oxolane-2,4-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity and function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Dioxolane: A related compound with a similar ring structure but different functional groups.
Tetrahydrofuran: Another related compound with a similar ring structure but lacking the hydroxyl and ketone groups.
Uniqueness
3-(1-Hydroxyhexylidene)oxolane-2,4-dione is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and physical properties, making it useful for specific applications that other similar compounds may not be suitable for .
特性
CAS番号 |
109480-18-4 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
3-(1-hydroxyhexylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-5-7(11)9-8(12)6-14-10(9)13/h11H,2-6H2,1H3 |
InChIキー |
KXKNGWQBIOSNRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=C1C(=O)COC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
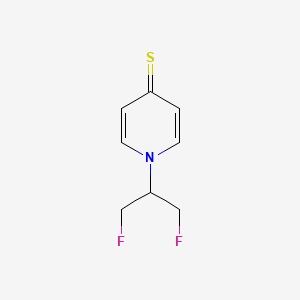
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
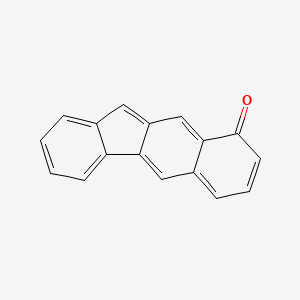
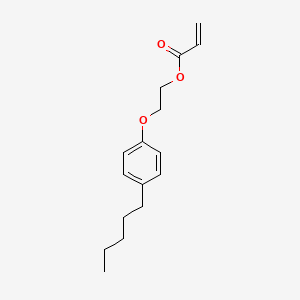
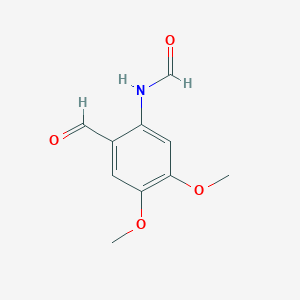
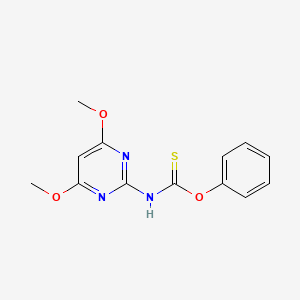
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
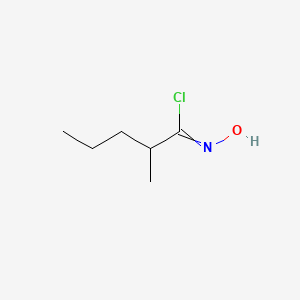
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)

